molecular formula C12H21FN2O3 B11824643 Tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate

Tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B11824643
M. Wt: 260.30 g/mol
InChI Key: XOKYQYAOCSZDMU-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a tert-butyl ester, a fluorine atom, and a hydroxyiminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Addition of the Hydroxyiminomethyl Group: This step involves the reaction of the piperidine derivative with hydroxylamine or its derivatives under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques to enhance efficiency and yield. Flow microreactors, for example, can be employed to streamline the synthesis process, making it more sustainable and scalable .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of oxime derivatives.

    Reduction: Reduction reactions can convert the hydroxyiminomethyl group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxime derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. Its structural features make it a potential candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyiminomethyl group can form hydrogen bonds, while the fluorine atom can enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom and the hydroxyiminomethyl group differentiates it from other piperidine derivatives, offering unique opportunities for chemical modifications and applications.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields

Biological Activity

Tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate (CAS Number: 1400765-53-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • tert-butyl group : Known for its steric hindrance and influence on reactivity.
  • Fluorine atom : Imparts unique electronic properties.
  • Hydroxyimino group : Contributes to the compound's biological activity.

The molecular formula is C12H21FN2O3C_{12}H_{21}FN_{2}O_{3} with a molecular weight of approximately 260.30 g/mol. The structure can be represented as follows:

PropertyValue
IUPAC Name tert-butyl 3-fluoro-4-[(E)-hydroxyiminomethyl]-4-methylpiperidine-1-carboxylate
Molecular Formula C₁₂H₂₁FN₂O₃
Molecular Weight 260.30 g/mol
InChI Key XOKYQYAOCSZDMU-RIYZIHGNSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The compound's hydroxyimino group may facilitate interactions with enzymes or receptors, leading to modulation of biological processes.

Potential Targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to neurodegenerative diseases, particularly in the context of Alzheimer's disease.
  • Cellular Protection : In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by amyloid-beta (Aβ) peptides.

Biological Activity Findings

Recent studies have investigated the biological activity of this compound, focusing on its effects on neurodegenerative processes and cellular viability:

Case Study: Neuroprotective Effects

A study assessed the compound's ability to protect astrocytes from Aβ-induced toxicity. The results indicated:

  • Cell Viability Improvement : Treatment with the compound resulted in a significant increase in cell viability (62.98 ± 4.92%) compared to control groups treated with Aβ alone (43.78 ± 7.17%) .
  • Reduction in TNF-α Levels : The compound reduced levels of TNF-α, suggesting an anti-inflammatory effect .

Comparative Analysis

The compound's effectiveness was compared with other similar compounds exhibiting neuroprotective properties:

Compound NameIC50 (nM)Mechanism of Action
M415.4β-secretase and acetylcholinesterase inhibitor; prevents Aβ aggregation
This compoundNot specifiedProtects against Aβ-induced toxicity; reduces inflammation

Properties

IUPAC Name

tert-butyl 3-fluoro-4-(hydroxyiminomethyl)-4-methylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21FN2O3/c1-11(2,3)18-10(16)15-6-5-12(4,8-14-17)9(13)7-15/h8-9,17H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKYQYAOCSZDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1F)C(=O)OC(C)(C)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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